molecular formula C11H12N2OS B14764268 5-(3-Methoxy-5-methylphenyl)thiazol-2-amine

5-(3-Methoxy-5-methylphenyl)thiazol-2-amine

Cat. No.: B14764268
M. Wt: 220.29 g/mol
InChI Key: VKCMZRSTDVJYHD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-(3-Methoxy-5-methylphenyl)thiazol-2-amine typically involves the reaction of 3-methoxy-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(3-Methoxy-5-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Methoxy-5-methylphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-(3-Methoxy-5-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

These compounds share similar structural features but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific activities and applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(3-methoxy-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-7-3-8(5-9(4-7)14-2)10-6-13-11(12)15-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

VKCMZRSTDVJYHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C2=CN=C(S2)N

Origin of Product

United States

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